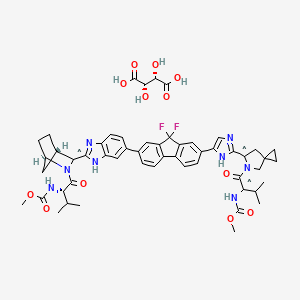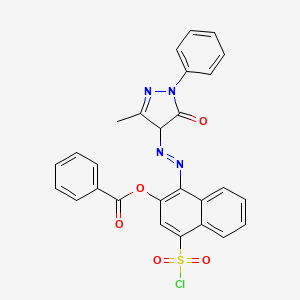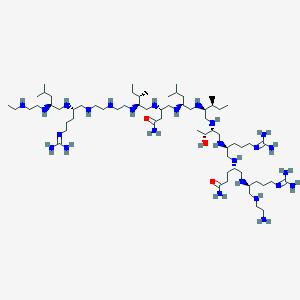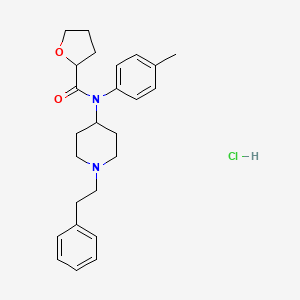
2-Amino-8-methyl-1,5-dihydropurin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-methyl-1,5-dihydropurin-6-one is a heterocyclic compound that belongs to the purine family It is characterized by a purine ring system with an amino group at position 2 and a methyl group at position 8
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-1,5-dihydropurin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diaminopurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-8-methyl-1,5-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the purine ring system.
Wissenschaftliche Forschungsanwendungen
2-Amino-8-methyl-1,5-dihydropurin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in nucleic acid analogs and as a probe for studying enzyme interactions.
Medicine: Research explores its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-8-methyl-1,5-dihydropurin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis and function. This property is particularly valuable in antiviral and anticancer research, where it can inhibit the replication of viral genomes or the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Amino-8-methyl-1,5-dihydropurin-6-one can be compared with other purine derivatives, such as:
2-Aminopurine: Lacks the methyl group at position 8, affecting its reactivity and biological activity.
8-Methylguanine: Contains a similar methyl group but differs in the position and nature of other substituents.
6-Mercaptopurine: Has a thiol group at position 6, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C6H7N5O |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2-amino-8-methyl-1,5-dihydropurin-6-one |
InChI |
InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h3H,1H3,(H3,7,8,9,10,11,12) |
InChI-Schlüssel |
AHVJLOBPSJYELN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2C(=O)NC(=NC2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)
![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)


![Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)



